Product packaging for Benzyl 4-benzoylpiperidine-1-carboxylate(Cat. No.:CAS No. 922504-27-6)

Benzyl 4-benzoylpiperidine-1-carboxylate

Cat. No.: B8641272
CAS No.: 922504-27-6
M. Wt: 323.4 g/mol
InChI Key: NCBPASYYEWCNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-Benzoylpiperidine-1-carboxylate is a piperidine-based chemical compound serving as a versatile building block and intermediate in organic synthesis and pharmaceutical research. Piperidine derivatives are prominent scaffolds in medicinal chemistry, frequently investigated for their potential to interact with biological targets. Research into structurally similar compounds has shown that 1-benzylpiperidine derivatives can exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases . Other N-substituted piperidine analogs have been synthesized and evaluated as inhibitors of steroid-5alpha-reductase enzymes . The specific benzoyl and carbamate benzyl ester (Cbz) functional groups on this piperidine core make it a valuable substrate for further chemical transformations, including deprotection and functional group interconversion, to create more complex molecules for biological screening. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." Not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO3 B8641272 Benzyl 4-benzoylpiperidine-1-carboxylate CAS No. 922504-27-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922504-27-6

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

benzyl 4-benzoylpiperidine-1-carboxylate

InChI

InChI=1S/C20H21NO3/c22-19(17-9-5-2-6-10-17)18-11-13-21(14-12-18)20(23)24-15-16-7-3-1-4-8-16/h1-10,18H,11-15H2

InChI Key

NCBPASYYEWCNOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of N Benzyloxycarbonyl 4 Benzoylpiperidine

Strategies for the Assembly of the Piperidine (B6355638) Core Bearing N-1 Benzyloxycarbonyl Group

The initial and critical phase in the synthesis of the target compound involves the construction of the N-Cbz protected piperidine ring, with a functional group at the C-4 position suitable for subsequent elaboration.

The most common and pivotal intermediate for the synthesis of C-4 substituted piperidines is 1-(Benzyloxycarbonyl)-4-piperidinone, also known as 1-Cbz-4-piperidone. chemicalbook.comcymitquimica.com This intermediate is valuable as its ketone functionality at the C-4 position is primed for the introduction of the benzoyl group. Several synthetic routes have been established for its preparation, starting from various piperidine precursors.

One prevalent method begins with 4-piperidone (B1582916) monohydrate hydrochloride. chemicalbook.comchemicalbook.com The reaction involves treating the starting material with a base, such as potassium carbonate, diisopropylethylamine, or triethylamine, followed by the introduction of a benzyloxycarbonylating agent like benzyl (B1604629) chloroformate (Cbz-Cl) or carbonic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester. chemicalbook.comchemicalbook.com Another approach utilizes 4,4-piperidinediol hydrochloride, which is reacted with sodium carbonate and Cbz-Cl in a tetrahydrofuran-water mixture. chemicalbook.com Additionally, a deprotection-reprotection strategy can be employed, starting from tert-butyl 4-oxopiperidine-1-carboxylate, which is first treated with hydrochloric acid to remove the Boc group, followed by the introduction of the Cbz group. chemicalbook.com

Table 1: Synthetic Routes to 1-Cbz-4-Piperidone
Starting MaterialReagentsSolventTypical YieldReference
4-Piperidone monohydrate hydrochlorideDiisopropylethylamine, Benzyl chloroformateDichloromethane (DCM)Not specified chemicalbook.com
4-Piperidone monohydrate hydrochlorideTriethylamine, Benzyl chloroformateDichloromethane (DCM)Not specified chemicalbook.com
4,4-Piperidinediol hydrochlorideNa2CO3, Benzyl chloroformate (CbzCl)THF-H2O97% chemicalbook.com
N-Benzyl-4-piperidoneBenzyl chloroformateTolueneNot specified prepchem.com

The introduction of the benzyloxycarbonyl (Cbz or Z) group is a fundamental step in piperidine chemistry. bachem.com It serves as a robust protecting group for the nitrogen atom, preventing its participation in unwanted side reactions during subsequent synthetic steps. The Cbz group is typically installed by reacting the secondary amine of the piperidine ring with benzyl chloroformate in the presence of a suitable base. chemicalbook.comprepchem.com This reaction is an example of a Schotten-Baumann reaction.

The stability of the Cbz group is a key advantage; it is resistant to a variety of reaction conditions. However, it can be readily cleaved when desired, most commonly through catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid. bachem.com This controlled removal allows for the subsequent functionalization of the piperidine nitrogen. The use of the Cbz group is a cornerstone of peptide synthesis and is widely applied in the synthesis of complex nitrogen-containing heterocyclic compounds. bachem.com

Regioselective Functionalization at the Piperidine C-4 Position

With the N-Cbz protected piperidone core in hand, the next critical stage is the regioselective installation of the benzoyl group at the C-4 position. This transformation dictates the final structure of the target molecule.

Several classic and modern synthetic methods can be employed to form the ketone linkage of the 4-benzoyl moiety. The choice of method often depends on the availability of starting materials and the desired reaction scale.

Friedel-Crafts Acylation: A traditional and effective method involves the Friedel-Crafts acylation of benzene (B151609). nih.gov This route starts with N-Cbz-4-piperidinecarboxylic acid, which is first converted to its more reactive acyl chloride derivative using a reagent like oxalyl chloride or thionyl chloride. nih.gov The resulting acyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl3), to yield Benzyl 4-benzoylpiperidine-1-carboxylate. nih.gov

Weinreb-Nahm Ketone Synthesis: This method offers a milder and often more controlled alternative to Friedel-Crafts acylation. It begins with the conversion of N-Cbz-4-piperidinecarboxylic acid into the corresponding N-methoxy-N-methylamide (Weinreb amide). nih.gov This intermediate is then treated with an aryl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, to afford the desired benzoylpiperidine product. nih.gov A key advantage of this method is that the tetrahedral intermediate formed is stable and does not collapse to form a tertiary alcohol by-product.

Oxidation of Secondary Alcohols: An alternative strategy involves the oxidation of a precursor secondary alcohol. nih.gov This alcohol, benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate, can be synthesized by reacting benzyl 4-formylpiperidine-1-carboxylate with a phenyl Grignard reagent or by the reduction of the target ketone. nih.govnih.gov Subsequent oxidation of the secondary alcohol using standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane, yields the final benzoyl product. nih.gov

Table 2: Key Acylation Strategies for the 4-Benzoyl Moiety
MethodologyKey IntermediateKey ReagentsGeneral PrincipleReference
Friedel-Crafts AcylationN-Cbz-4-piperidinecarbonyl chlorideBenzene, AlCl3Electrophilic aromatic substitution nih.gov
Weinreb-Nahm SynthesisN-Cbz-4-(N-methoxy-N-methyl)carboxamidePhenylmagnesium bromide or PhenyllithiumNucleophilic acyl substitution on a Weinreb amide nih.gov
OxidationBenzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylatePCC, Dess-Martin periodinaneOxidation of a secondary alcohol to a ketone nih.gov

While the formation of the 4-benzoyl group on an existing piperidone does not create a new stereocenter at C-4, subsequent reactions or alternative synthetic routes that do involve C-4 substitution require careful consideration of stereochemistry. The piperidine ring typically adopts a chair conformation, and substituents can occupy either axial or equatorial positions. The stereochemical outcome of reactions at C-4 is influenced by steric and electronic factors. nih.gov

Controlling the stereoselectivity of C-H functionalization on the piperidine ring is an active area of research. acs.orgresearchgate.net Studies have shown that the choice of catalyst and directing groups can influence the regioselectivity (e.g., C-2 vs. C-4) and diastereoselectivity of a reaction. nih.gov For instance, in palladium-catalyzed C-H activation, both cis and trans C-4 hydrogens can be activated, and the stereochemical outcome depends on the transition state energies. acs.org In cases where a new chiral center is introduced, achieving high diastereoselectivity often relies on thermodynamically controlled epimerization to the more stable isomer (typically with the bulky substituent in an equatorial position) or kinetically controlled reactions using chiral auxiliaries or catalysts. researchgate.netrsc.org

Advanced Synthetic Transformations and Derivatization Reactions

This compound is not merely a synthetic target but a versatile platform for creating more complex molecules. Both the protecting group and the functional moieties can be selectively manipulated.

The primary transformations include:

N-Deprotection: The Cbz group can be selectively removed via hydrogenolysis. This exposes the secondary amine of the piperidine ring, which can then undergo a variety of subsequent reactions, such as N-alkylation, N-arylation, acylation, or reductive amination, to introduce diverse substituents on the nitrogen atom. nih.gov

Carbonyl Group Reduction: The ketone of the benzoyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). This introduces a new stereocenter and a hydroxyl group that can be used for further functionalization.

Aromatic Ring Functionalization: If a substituted benzoyl group is used (e.g., a 4-bromobenzoyl group), the aromatic ring itself becomes a handle for further modifications. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

These derivatization reactions underscore the utility of this compound as a privileged scaffold in medicinal chemistry and materials science, allowing for the systematic exploration of chemical space around the core structure. nih.gov

Modifications of the Benzoyl Group

The benzoyl group, with its ketone functionality, is a prime site for various chemical transformations, enabling the synthesis of diverse derivatives. Key modifications include the reduction of the carbonyl group and its reaction with organometallic reagents to create new carbon-carbon bonds.

One of the most fundamental transformations of the benzoyl ketone is its reduction to a secondary alcohol. This is commonly achieved using hydride-based reducing agents. For instance, sodium borohydride (NaBH₄) is effective for reducing ketones to their corresponding alcohols under mild conditions. rsc.orglibretexts.org This reaction converts the carbonyl group into a hydroxyl group, yielding benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate.

Another significant modification involves the addition of organometallic reagents, such as Grignard reagents (R-MgX), to the carbonyl carbon. This nucleophilic addition results in the formation of a tertiary alcohol after an aqueous workup. beilstein-journals.org This reaction is a powerful tool for introducing new alkyl or aryl substituents at the benzylic position, significantly increasing the structural diversity of the resulting molecules. nih.gov

These transformations are summarized in the table below.

Reaction Type Reagent(s) Product Functional Group Significance
Ketone ReductionSodium Borohydride (NaBH₄)Secondary AlcoholIntroduction of a hydroxyl group.
Grignard AdditionOrganomagnesium Halides (R-MgX)Tertiary AlcoholFormation of a new C-C bond and introduction of a new substituent (R).

Reactions Involving the Piperidine Ring System

The reactivity of the piperidine ring system in N-(Benzyloxycarbonyl)-4-benzoylpiperidine is primarily centered on the nitrogen atom. The benzyloxycarbonyl (Cbz) group serves as a protecting group, which must typically be removed to enable further functionalization of the piperidine nitrogen. nih.govresearchgate.net

The central reaction is the cleavage of the N-Cbz group to yield the free secondary amine, phenyl(piperidin-4-yl)methanone (B1296144). This deprotection step is a critical gateway to a vast array of derivatives, as the liberated amine is a versatile nucleophile. nih.gov Once deprotected, the secondary amine can readily undergo various reactions, including:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce new alkyl substituents on the nitrogen atom. researchgate.net

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines. researchgate.net

Chemical Conversions and Selective Cleavage of the Carbamate (B1207046) Ester

The selective cleavage of the benzyloxycarbonyl (Cbz) carbamate is one of the most well-documented and crucial transformations for this class of compounds. The choice of deprotection method is critical, as it must be compatible with other functional groups in the molecule. Several distinct strategies have been developed to achieve this transformation efficiently. total-synthesis.com

Catalytic Hydrogenolysis: This is a classic and widely used method for Cbz deprotection. total-synthesis.com The reaction involves hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. total-synthesis.com Transfer hydrogenation, which uses hydrogen donors like ammonium (B1175870) formate (B1220265) instead of H₂ gas, is also a common and often more convenient alternative. mdma.ch

Acid-Mediated Cleavage: Treatment with strong acids provides a metal-free alternative to hydrogenolysis. tdcommons.org Reagents such as hydrogen bromide (HBr) in acetic acid, various concentrations of hydrochloric acid (HCl), or Lewis acids like aluminum chloride (AlCl₃) in specialized solvents can effectively remove the Cbz group. tdcommons.orgacs.org These methods are advantageous when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes. total-synthesis.com

Radical-Based Cleavage: Certain radical conditions can selectively cleave the Cbz group. For example, tributyltin hydride (n-Bu₃SnH) in the presence of a radical initiator can promote the deprotection of N-Cbz derivatives. acs.org This method can offer chemoselectivity, sometimes leaving Cbz groups on basic amines unaffected while cleaving those on less basic nitrogens. acs.orgresearchgate.net

A summary of common deprotection methods is presented in the table below.

Deprotection Method Typical Reagents Key Advantages Reference(s)
Catalytic HydrogenolysisH₂, Pd/CClean reaction, common and effective. total-synthesis.com
Transfer HydrogenolysisAmmonium Formate, Pd/CAvoids use of H₂ gas, rapid. mdma.ch
Acid-Mediated CleavageHBr/Acetic Acid; AlCl₃/HFIPMetal-free, scalable, good for reduction-sensitive substrates. tdcommons.orgacs.org
Radical Cleavagen-Bu₃SnH, AIBNOffers alternative chemoselectivity. acs.org
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄Mild, useful for substrates sensitive to hydrogenolysis or strong acid. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of N Benzyloxycarbonyl 4 Benzoylpiperidine Analogues

Conformational Analysis and Stereoelectronic Influences on Biological Activity

The three-dimensional arrangement of a molecule (conformation) and the spatial distribution of its electrons (stereoelectronics) are pivotal in determining its biological activity. For N-(Benzyloxycarbonyl)-4-benzoylpiperidine analogues, these properties dictate how the ligand fits into and interacts with its biological target.

Conformational analysis of N-protected piperidone analogues, which are structurally related to the N-(benzyloxycarbonyl)-4-benzoylpiperidine scaffold, has been performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and corroborated by computational methods such as density functional theory (DFT). researchgate.net These studies reveal that the piperidine (B6355638) ring can exist in various conformations, such as chair, boat, or twist-boat forms. The N-benzyloxycarbonyl (Cbz or Z) group, being bulky, significantly influences the conformational equilibrium of the piperidine ring. The preferred conformation aims to minimize steric hindrance, which in turn orients the 4-benzoyl substituent in a specific spatial position, a critical factor for effective binding to a receptor pocket.

Structure-Activity Relationships of the Benzoylpiperidine Fragment

The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov Systematic modifications to this core scaffold have yielded extensive SAR data, guiding the development of more potent and selective molecules.

Impact of Substituents on Benzoyl and Piperidine Moieties on Biological Recognition

Modifying the substituents on both the benzoyl ring and the piperidine ring has a profound impact on biological activity. The nature, size, and position of these substituents can alter the compound's affinity, selectivity, and pharmacokinetic properties.

Research on various benzoylpiperidine derivatives has consistently shown that substitutions on the benzoyl ring are a key determinant of potency. For example, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives evaluated for anti-acetylcholinesterase (anti-AChE) activity, introducing a bulky moiety at the para position of the benzamide (B126) significantly increased inhibitory power. nih.gov Similarly, studies on piperidinol analogues with anti-tuberculosis activity found that para-substitutions on a phenoxy ring, specifically with chloro or trifluoromethyl groups, resulted in the most active compounds. nih.gov

The N-substituent on the piperidine ring also plays a critical role. In the aforementioned anti-AChE inhibitors, the basicity of the piperidine nitrogen was found to be important for activity, as an N-benzoylpiperidine derivative was almost inactive. nih.gov This suggests a crucial ionic or hydrogen bond interaction involving this nitrogen atom. Molecular docking studies on other benzyloxy piperidine derivatives identified key interactions between the piperidine nitrogen and specific amino acid residues like Asp115 in the dopamine (B1211576) D4 receptor. nih.gov

The following table summarizes SAR findings for different series of benzoylpiperidine analogues, illustrating the effect of substitutions on activity against various targets.

Scaffold Target Substituent Position Favorable Substituents Effect on Activity
1-Benzyl-4-(benzamidoethyl)piperidineAcetylcholinesteraseBenzamide para-positionBulky groups (e.g., benzylsulfonyl)Substantial increase in IC50
Aryl PiperidinolM. tuberculosisPhenoxy C-ring para-position4-Chloro, 4-TrifluoromethylMost potent activity (MIC)
Benzyloxy PiperidineDopamine D4 ReceptorN-benzyl group4-Fluoro-3-methylbenzylHigh activity (Ki = 166 nM)
Benzoylpiperidine AmideTyrosinaseGeneralBenzyl (B1604629) group on piperidinePromising inhibitory profile

This table is generated based on data described in the text from multiple research findings. nih.govnih.govnih.govbutantan.gov.br

Bioisosteric Strategies within the Scaffold for Modulated Activity

Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry used to enhance potency, selectivity, or metabolic profiles. researchgate.netnih.govctppc.org This approach has been effectively applied to the benzoylpiperidine scaffold.

Rational Design Principles for Ligand Optimization Based on SAR Data

Rational drug design leverages the understanding of a biological target and the SAR of known ligands to create new molecules with improved therapeutic properties. slideshare.netnih.gov The process is iterative, integrating experimental data with computational modeling to guide the optimization of a lead compound. nih.gov

The SAR data from N-(Benzyloxycarbonyl)-4-benzoylpiperidine analogues provide clear principles for optimization. For instance, the consistent finding that bulky, electron-withdrawing groups at the para-position of an aromatic ring attached to the core scaffold enhance activity suggests the presence of a deep, hydrophobic pocket in the corresponding receptors. nih.govnih.gov A rational design approach would therefore involve exploring a variety of substituents with different sizes and electronic properties at this position to maximize favorable interactions within this pocket.

Computational tools are integral to this process. Once a preliminary SAR is established, 3D-QSAR models can provide detailed insights into the required steric and electronic features for optimal activity. rsc.org The contour maps generated from these models can guide the design of new analogues by highlighting specific regions for modification. For example, if a CoMFA map shows a sterically favored region near a particular position, chemists can design analogues with larger substituents at that site. mdpi.com

Furthermore, molecular docking simulations can be used to predict the binding poses of newly designed ligands within the active site of a target protein. nih.govnih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts. By analyzing these predicted poses, researchers can prioritize the synthesis of compounds that are most likely to have high affinity, saving significant time and resources. nih.gov The combination of empirical SAR data with predictive computational models forms a powerful, synergistic cycle for the efficient optimization of ligands based on the N-(Benzyloxycarbonyl)-4-benzoylpiperidine scaffold.

Mechanistic Investigations of Molecular Interactions with Biological Targets

Elucidation of Specific Binding Modes through In Vitro Assays and Biophysical Techniques

In vitro assays and biophysical methods are essential for understanding how a ligand interacts with its biological target. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography provide detailed insights into binding affinity, thermodynamics, and the precise three-dimensional orientation of the ligand within the target's binding site. For a molecule like Benzyl (B1604629) 4-benzoylpiperidine-1-carboxylate, these techniques would be invaluable in confirming its molecular targets and mechanism of action.

The binding of a ligand to a biological target is governed by a series of non-covalent interactions. For the broader class of benzoylpiperidine and N-benzylpiperidine derivatives, these interactions are critical for their biological activity. mdpi.comunisi.it

Hydrogen Bonding: The carbonyl group of the benzoyl moiety and the carboxylate linker in Benzyl 4-benzoylpiperidine-1-carboxylate are potential hydrogen bond acceptors, likely interacting with hydrogen bond donor residues (e.g., serine, threonine, or backbone amides) in a target's active site. nih.gov

π-Stacking and π-Cation Interactions: The two phenyl rings (from the benzoyl and benzyl groups) can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. unisi.it Furthermore, the protonated piperidine (B6355638) nitrogen can form cation-π interactions with these same aromatic residues, which is a common feature for many piperidine-containing ligands. mdpi.com

Hydrophobic Effects: The benzyl and benzoyl groups create significant hydrophobic regions on the molecule. These are likely to interact with hydrophobic pockets within a target protein, displacing water molecules and contributing favorably to the binding energy. nih.gov

The binding of a ligand can induce conformational changes in the target macromolecule, which can be crucial for its biological function, either activating or inhibiting it. While no direct evidence exists for this compound, studies on related compounds show that the flexibility of the piperidine ring and its substituents allows it to adapt to the topology of the binding site, which can, in turn, cause the protein to adopt a different conformation. Biophysical techniques like NMR spectroscopy or circular dichroism would be required to investigate such changes.

Enzyme Kinetics and Inhibition Mechanism Studies

For related benzoylpiperidine compounds that act as enzyme inhibitors, kinetic studies are vital to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov For instance, studies on similar scaffolds have identified them as reversible, competitive inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL). nih.gov Such analyses involve measuring reaction rates at various substrate and inhibitor concentrations to determine key parameters like the inhibition constant (Ki).

Should this compound act as an enzyme inhibitor, similar kinetic assays would be necessary to elucidate its mode of action and potency.

Receptor-Ligand Interaction Profiling and Modulatory Effects

Piperidine-based structures are common in ligands for various receptors, including serotoninergic, dopaminergic, and sigma receptors. nih.govnih.gov The benzoylpiperidine fragment, in particular, is considered a privileged structure in designing ligands for serotonin (B10506) 5-HT2A receptors. nih.gov

Profiling the interaction of this compound would involve a panel of binding assays against a wide range of receptors to determine its affinity and selectivity. Subsequent functional assays would then be needed to classify it as an agonist, antagonist, or allosteric modulator at its target receptors.

Comparative Mechanistic Studies with Related N-Substituted Piperidine Scaffolds (e.g., N-Benzylpiperidines)

Comparative studies are essential for understanding structure-activity relationships (SAR). The N-benzylpiperidine scaffold is a well-studied chemical moiety. mdpi.comunisi.it

Role of the N-Benzyl Group: In many N-benzylpiperidine derivatives, the benzyl group is crucial for activity, often fitting into a hydrophobic pocket and forming π-stacking interactions. unisi.it Its presence is known to influence affinity for targets like the serotonin transporter and acetylcholinesterase. mdpi.com

Influence of the 4-Position Substituent: The nature of the substituent at the 4-position of the piperidine ring dramatically impacts biological activity and selectivity. The 4-benzoyl group in the target compound is a bulky, aromatic ketone. In other molecules, this group is known to be a key pharmacophore for anchoring the ligand in the binding site of serotonin receptors. nih.gov

Impact of the Carboxylate Linker: The benzyl carboxylate group at the piperidine nitrogen distinguishes the title compound from many simpler N-benzylpiperidines. This carbamate (B1207046) group alters the basicity of the piperidine nitrogen and adds steric bulk and potential hydrogen bonding sites, which would significantly modify its interaction profile compared to a simple N-benzyl derivative.

Computational and Theoretical Chemistry Approaches in the Study of N Benzyloxycarbonyl 4 Benzoylpiperidine

Molecular Docking and Scoring Function Validation for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rdd.edu.iq This method is instrumental in structure-based drug design, where it is used to forecast the binding mode and affinity of a small molecule ligand, such as N-(Benzyloxycarbonyl)-4-benzoylpiperidine, within the active site of a target protein.

The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank these poses. mdpi.comresearchgate.net Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. They incorporate various terms, including van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. u-strasbg.fr The accuracy of a docking protocol is critically dependent on the ability of its scoring function to correctly identify the native-like binding pose from a multitude of decoys. nih.gov

Validation of a scoring function is a crucial step to ensure its reliability for a specific target or ligand class. nih.gov This is typically achieved through redocking and cross-docking experiments. In redocking, a ligand is extracted from its co-crystallized protein structure and then docked back into the same binding site. A successful scoring function should rank the pose with the lowest root-mean-square deviation (RMSD) from the experimental structure as the most favorable. nih.gov

While specific docking studies on N-(Benzyloxycarbonyl)-4-benzoylpiperidine are not extensively detailed in the public literature, research on related N-benzylpiperidine derivatives highlights the application of these methods. For instance, automated docking has been successfully used to fit N-benzylpiperidine derivatives into the active site of mouse acetylcholinesterase, a key target in Alzheimer's disease research. researchgate.net Similarly, docking studies on a synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine derivative were performed to evaluate its potential as an inhibitor of the SARS-CoV-2 main protease. nih.gov These studies underscore the utility of molecular docking in elucidating the interaction patterns of the piperidine (B6355638) scaffold with various biological targets.

Table 1: Common Docking Programs and Scoring Functions

Docking Program Scoring Function Type Key Features
AutoDock Vina Empirical Fast, accurate, and widely used for virtual screening. mdpi.com
GOLD Genetic Algorithm Allows for ligand and partial protein flexibility. rdd.edu.iq
FlexX Incremental Construction Builds the ligand into the active site piece by piece. u-strasbg.fr

| Surflex-Dock | Molecular Similarity | Uses a protomol (a representation of the binding pocket) to guide docking. |

Quantum Chemical Characterization of Electronic Properties and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure, stability, and reactivity of molecules. derpharmachemica.com These calculations offer insights into properties that are not readily accessible through experimental means. For N-(Benzyloxycarbonyl)-4-benzoylpiperidine, quantum chemical analysis can elucidate key electronic descriptors that govern its behavior and interaction with biological targets.

A fundamental aspect of this characterization is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. ekb.egresearchgate.net

Studies on related piperidine derivatives using semi-empirical methods like PM3 have shown that the presence of a benzyloxy group can influence the molecule's character, rendering it more nucleophilic. ekb.egresearchgate.net The distribution of electron density, calculated as atomic charges, can identify the most nucleophilic and electrophilic centers within the molecule. For instance, in benzoylpiperidine structures, the oxygen atom of the benzoyl radical is often identified as a primary nucleophilic site. ekb.egresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting regions that are rich or deficient in electrons. Red-colored regions indicate negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. derpharmachemica.com This information is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, with a protein receptor. derpharmachemica.com

| Atomic Charges | Distribution of electron charge among the atoms. | Identifies specific nucleophilic and electrophilic sites for interactions. ekb.eg |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the complex in a simulated physiological environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, assess the stability of binding, and analyze the intricate network of interactions over time. nih.govuzh.ch

A typical MD simulation protocol for a ligand-protein complex involves placing the docked structure in a simulation box filled with water molecules and ions to mimic the cellular environment. The system is then subjected to energy minimization, followed by a period of heating and equilibration, before a final production run where data is collected. semanticscholar.org

Several key metrics are analyzed to interpret the results of an MD simulation:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand remains stably bound. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms and indicates their flexibility. High RMSF values in certain regions of the protein, such as loops, are expected, while residues in the binding site that interact with the ligand should ideally exhibit lower fluctuations, signifying stable contacts. nih.gov

MD simulations have been applied to study donepezil-based compounds, which feature an N-benzylpiperidine ring, to understand their interaction with the acetylcholinesterase enzyme. nih.gov Similarly, simulations have been used to investigate the stability of novel piperazine (B1678402) derivatives in the binding pockets of target proteins. researchgate.net These studies provide a blueprint for how MD simulations can be used to validate the docking poses of N-(Benzyloxycarbonyl)-4-benzoylpiperidine, confirm the stability of key hydrogen bonds and hydrophobic interactions, and provide a more comprehensive understanding of its binding mechanism at an atomic level.

Virtual Screening and De Novo Design Methodologies for Scaffold Exploration

The N-(Benzyloxycarbonyl)-4-benzoylpiperidine structure contains the benzoylpiperidine fragment, which is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov Privileged scaffolds are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug discovery campaigns. nih.gov This versatility makes the benzoylpiperidine scaffold an excellent candidate for virtual screening and de novo design methodologies. mdpi.com

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com One approach, known as scaffold hopping, aims to identify novel molecular cores that retain the key pharmacophoric features of a known active compound but possess a different chemical backbone. nih.govresearchgate.net Starting with the benzoylpiperidine scaffold, researchers can computationally screen for new compounds that mimic its essential binding interactions, potentially leading to molecules with improved properties such as higher potency, better selectivity, or more favorable pharmacokinetics. mdpi.com

De Novo Design , in contrast, involves the computational construction of novel molecules "from scratch." openreview.net Algorithms for de novo design build molecules atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. arxiv.org These methods can use the benzoylpiperidine scaffold as a starting fragment or a design constraint, exploring new chemical space by adding substituents or modifying the core structure to optimize interactions with the target. This approach is particularly powerful for generating innovative molecular architectures that may not be present in existing compound libraries. arxiv.org

The combination of virtual screening and de novo design allows for a comprehensive exploration of the chemical space around a privileged scaffold like benzoylpiperidine, accelerating the discovery of new lead compounds for a wide range of therapeutic targets. nih.gov

Table 3: Compound Names Mentioned

Compound Name
N-(Benzyloxycarbonyl)-4-benzoylpiperidine
Benzyl (B1604629) 4-benzoylpiperidine-1-carboxylate

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, the precise connectivity of protons and carbons within Benzyl (B1604629) 4-benzoylpiperidine-1-carboxylate can be determined.

¹H NMR, ¹³C NMR, and 2D NMR Techniques for Proton and Carbon Connectivity

¹H NMR Spectroscopy: The proton NMR spectrum of Benzyl 4-benzoylpiperidine-1-carboxylate is expected to exhibit distinct signals corresponding to the protons of the benzyl, benzoyl, and piperidine (B6355638) moieties. The aromatic protons of the benzyl and benzoyl groups would likely appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The benzylic protons (CH₂ adjacent to the carbamate (B1207046) oxygen) would present as a singlet at approximately δ 5.1 ppm. The protons on the piperidine ring are expected to show complex multiplets in the aliphatic region, generally between δ 1.5 and 4.2 ppm, due to spin-spin coupling and conformational effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the benzoyl and carbamate groups are expected to be the most downfield signals, likely appearing around δ 198 ppm and δ 155 ppm, respectively. The aromatic carbons would resonate in the typical range of δ 127-138 ppm. The benzylic carbon is anticipated at approximately δ 67 ppm, while the carbons of the piperidine ring would be found in the δ 28-54 ppm range.

Predicted ¹H and ¹³C NMR Data for this compound
Assignment Predicted ¹H NMR Chemical Shift (δ ppm) Predicted ¹³C NMR Chemical Shift (δ ppm)
Benzoyl-C=O-~198.0
Carbamate-C=O-~155.0
Benzyl-Ar-C7.30-7.40 (m, 5H)~136.5 (quat.), 128.5, 128.0, 127.8
Benzoyl-Ar-C7.45-7.95 (m, 5H)~137.0 (quat.), 133.0, 129.5, 128.5
Benzyl-CH₂~5.15 (s, 2H)~67.5
Piperidine-CH (at C4)~3.50 (m, 1H)~45.0
Piperidine-CH₂ (at C2, C6)~4.20 (br d, 2H), ~3.00 (br t, 2H)~44.0
Piperidine-CH₂ (at C3, C5)~1.90 (m, 2H), ~1.70 (m, 2H)~28.5

Note: The predicted data is based on typical chemical shifts for similar functional groups and structural motifs. rsc.orgorganicchemistrydata.orgresearchgate.net

Advanced Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Molecular Formula Confirmation and Fragment Analysis

Advanced mass spectrometry techniques are vital for confirming the molecular formula and investigating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₂₀H₂₁NO₃), the expected exact mass would be calculated and compared to the experimental value, with a very low mass error (typically <5 ppm), thus confirming the molecular formula.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for structural analysis. The compound would first be separated by liquid chromatography and then introduced into the mass spectrometer. In the MS/MS experiment, the molecular ion would be selected and subjected to collision-induced dissociation to generate characteristic fragment ions. Expected fragmentation pathways would include the cleavage of the benzylic C-O bond to produce a tropylium (B1234903) ion (m/z 91), loss of the benzyl group, and fragmentation of the piperidine ring. Analysis of these fragments provides further confirmation of the compound's structure. researchgate.netlibretexts.orgscielo.br

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A prominent band for the ketone carbonyl (C=O) stretching of the benzoyl group would be anticipated around 1685 cm⁻¹. Another strong absorption for the carbamate carbonyl (C=O) stretching should appear at a higher frequency, typically in the range of 1700-1720 cm⁻¹. The C-O stretching of the carbamate will likely show bands in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. nih.govchemicalbook.comlibretexts.orgnist.govpressbooks.pubvscht.czucla.edu

Predicted Characteristic IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3030-3100Medium
Aliphatic C-H Stretch2850-2960Medium-Strong
Carbamate C=O Stretch1700-1720Strong
Ketone C=O Stretch~1685Strong
Aromatic C=C Bending1450-1600Medium
C-O Stretch (Carbamate)1200-1300Strong

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

Chromatographic techniques are the gold standard for assessing the purity of a compound and for the analysis of complex mixtures. alwsci.comtricliniclabs.comiltusa.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with a possible acid modifier like formic acid for better peak shape), would be suitable. The purity of the sample would be determined by integrating the area of the main peak and any impurity peaks detected, typically with a UV detector set at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm). researchgate.netnih.govunodc.orggoogle.com

Gas Chromatography (GC): GC is generally used for volatile and thermally stable compounds. While direct analysis of this compound by GC might be challenging due to its relatively high molecular weight and polarity, it could potentially be used with a high-temperature column and appropriate derivatization if necessary. GC is particularly useful for detecting volatile impurities, such as residual solvents from the synthesis. When coupled with a mass spectrometer (GC-MS), it can also be a powerful tool for identifying and quantifying impurities. omicsonline.orgoup.com

Applications As a Research Scaffold and Chemical Intermediate

Utility in the Synthesis of Complex Organic Molecules

The benzoylpiperidine framework is a crucial building block in the assembly of intricate organic molecules, particularly those with pharmacological relevance. mdpi.com Its utility stems from the reactivity of its constituent parts, which can be manipulated through a variety of synthetic transformations. The piperidine (B6355638) nitrogen, once deprotected, allows for nucleophilic substitution reactions, while the benzoyl moiety can be functionalized, especially if it contains substituents like halogens that permit cross-coupling reactions. mdpi.com

The synthesis of the benzoylpiperidine core itself is a well-established, multi-step process that often starts from commercially available piperidine derivatives such as isonipecotic acid or its esters. nih.gov These precursors undergo a sequence of reactions, including N-protection, conversion to a reactive intermediate like an acyl chloride or a Weinreb amide, and subsequent reaction with an appropriate aromatic nucleophile (e.g., via a Friedel-Crafts reaction) to install the benzoyl group. nih.gov

This synthetic accessibility makes Benzyl (B1604629) 4-benzoylpiperidine-1-carboxylate and related structures valuable intermediates. They are frequently employed in the synthesis of bioactive molecules, including enzyme inhibitors and antipsychotic agents. The presence of the benzyl carbamate (B1207046) (Cbz) group provides a stable protecting group for the piperidine nitrogen, which can be readily removed under standard hydrogenolysis conditions to allow for further functionalization.

Table 1: Key Starting Materials for Benzoylpiperidine Synthesis

Starting Material Common Use Reference
Isonipecotic acid (Piperidine-4-carboxylic acid) Foundation for building the piperidine core. nih.gov
Ethyl isonipecotate Ester derivative used for modifications before benzoyl group addition. nih.gov
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Used in an alternative route involving oxidation and addition of an aryl nucleophile. mdpi.comnih.gov
Weinreb amide of N-Boc-isonipecotic acid A key reagent for the Weinreb-Nahm ketone synthesis to form the benzoylpiperidine fragment. mdpi.comnih.gov

Development of Chemical Probes for Biological Research

The benzoylpiperidine scaffold is not only integral to synthesizing potential therapeutics but also to developing chemical probes for biological research. Chemical probes are specialized molecules used to study and visualize biological processes and targets. The benzoylpiperidine structure is well-suited for this purpose due to its modifiable nature, allowing for the attachment of reporter groups such as fluorescent tags or radioisotopes.

A notable application is in the creation of ligands for receptor imaging. For instance, derivatives of the benzoylpiperidine structure have been synthesized and radioiodinated to serve as potential imaging agents for sigma (σ) receptors, which are expressed in a variety of human tumors. nih.gov By incorporating a radioactive isotope like Iodine-125, these compounds can be used in techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) to visualize the distribution and density of these receptors in living systems, providing valuable diagnostic information. nih.gov

The synthesis of such probes often involves introducing a functional group, such as a bromine atom, onto the benzoyl ring. mdpi.comnih.gov This halogenated intermediate can then undergo further reactions, like radioiodination, to produce the final chemical probe. The ability to precisely modify the scaffold allows researchers to fine-tune the probe's properties, such as its affinity and selectivity for the biological target.

Contribution to the Construction of Focused Chemical Libraries for Screening Initiatives

In drug discovery, the creation of focused chemical libraries is a key strategy for identifying new lead compounds. These libraries consist of a collection of structurally related molecules designed to interact with a specific biological target or family of targets. The benzoylpiperidine fragment is considered a "privileged structure" in medicinal chemistry because it is a versatile scaffold that can be systematically decorated with different functional groups to generate a diverse set of compounds. mdpi.comnih.gov

The utility of Benzyl 4-benzoylpiperidine-1-carboxylate as a starting point for such libraries is significant. The synthesis process allows for diversification at multiple points:

Piperidine Nitrogen: After removal of the benzyl carbamate protecting group, a wide array of substituents can be introduced via reactions like alkylation or acylation.

Benzoyl Ring: The aromatic ring can be substituted with various groups to explore structure-activity relationships (SAR). Using different substituted aromatic reagents during the synthesis (e.g., substituted bromobenzene (B47551) in a Friedel-Crafts reaction) leads to a library of analogs. nih.gov

This systematic modification has been used to generate libraries of compounds screened for activity against various G-protein coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are important targets for antipsychotic drugs. nih.gov By evaluating how changes in the structure affect biological activity, researchers can develop a deeper understanding of the target and design more potent and selective molecules.

Table 2: Examples of Benzoylpiperidine Derivatives and Their Biological Targets

Compound Type Target(s) Application Area Reference
4-(p-Fluorobenzoyl)piperidine derivatives 5-HT2A, 5-HT1A, D2 Receptors Antipsychotic Drug Development nih.gov
Radioiodinated N-benzylpiperidin-4-yl benzamides Sigma (σ) Receptors Tumor Imaging Probes nih.gov
N-Substituted Piperidine-4-(benzylidene-4-carboxylic acids) Steroid-5α-reductase Enzyme Inhibition Studies nih.gov

Q & A

Basic Questions

Q. What are the standard synthetic routes for Benzyl 4-benzoylpiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves functionalizing a piperidine core. For example, a benzoyl group can be introduced via acylation using benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent protection with a benzyl carbamate group (Cbz) is achieved using benzyl chloroformate . A multi-step approach may include:

Piperidine activation : Reacting 4-aminopiperidine with benzoyl chloride.

Protection : Adding the benzyl carbamate group to the nitrogen.

Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization.

  • Key Data : Yields for similar reactions range from 85–94% when optimized .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a cool, dark place (<25°C) away from oxidizers .

Q. How is the compound’s purity and structure confirmed?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine backbone signals) .
  • HPLC : Purity >97% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ = 338.3 g/mol for C₂₀H₂₀NO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance benzoylation efficiency?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., THF, DCM) to stabilize intermediates.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature Control : Maintain 0–5°C during benzoyl chloride addition to minimize side reactions.
  • Yield Optimization : Monitor reaction progress via TLC; typical yields improve from 70% to >90% with stoichiometric tuning .

Q. How to design stability studies under varying pH and temperature?

  • Methodological Answer :

  • Experimental Design :

pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48 hours for HPLC analysis .

Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., onset at ~150°C for similar piperidine derivatives) .

  • Data Interpretation : Degradation products (e.g., hydrolyzed carboxylates) indicate susceptibility to acidic/basic conditions .

Q. What strategies assess biological activity in receptor-binding assays?

  • Methodological Answer :

  • Target Selection : Prioritize receptors where piperidine derivatives show affinity (e.g., muscarinic acetylcholine receptors) .
  • Assay Setup :
  • Competitive Binding : Use radiolabeled ligands (e.g., [³H]-QNB) in cell membranes.
  • IC₅₀ Determination : Test compound concentrations from 1 nM–100 µM; calculate inhibition curves .
  • Follow-Up : SAR studies to modify the benzoyl or benzyl groups for enhanced potency .

Contradictions and Limitations

  • Stability Data : Some SDS lack reactivity/stability details (e.g., ), necessitating empirical validation .
  • Biological Activity : Preliminary data from analogues suggest therapeutic potential, but in vivo efficacy remains unverified .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.